Cas no 60179-34-2 ((3,4-diaminophenyl)(4-fluorophenyl)methanone Hydrochloride (1:1))
60179-34-2 structure
Product Name:(3,4-diaminophenyl)(4-fluorophenyl)methanone Hydrochloride (1:1)
CAS-nummer:60179-34-2
MF:C13H12ClFN2O
MW:266.698585510254
CID:1618744
PubChem ID:24820371
Update Time:2025-04-21
(3,4-diaminophenyl)(4-fluorophenyl)methanone Hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- (3,4-Diaminophenyl)(4-fluorophenyl)methanone hydrochloride (1:1)
- (3,4-Diaminophenyl)(4-fluorophenyl)methanone hydrochloride
- methanone<wbr>
- LogP
- (3,4-DIAMINOPHENYL)(4-FLUOROPHENYL)METHANONE MONOHYDROCHLORIDE
- (3,4-DIAMINOPHENYL)(4-FLUOROPHENYL)METHANONE HCl
- (3,4-Diaminophenyl)-(4-fluorophenyl)methanone;hydrochloride
- 60179-34-2
- DB-321983
- (3,4-diaminophenyl)(4-fluorophenyl)methanone Hydrochloride (1:1)
-
- Inchi: 1S/C13H11FN2O.ClH/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9;/h1-7H,15-16H2;1H
- InChI-sleutel: YXKOUDNDMYTEPC-UHFFFAOYSA-N
- LACHT: Cl.FC1C=CC(=CC=1)C(C1C=CC(=C(C=1)N)N)=O
Berekende eigenschappen
- Exacte massa: 266.06236
- Monoisotopische massa: 266.0622189g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 277
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 69.1Ų
Experimentele eigenschappen
- PSA: 69.11
(3,4-diaminophenyl)(4-fluorophenyl)methanone Hydrochloride (1:1) Gerelateerde literatuur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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